molecular formula C16H15IN2O B4840519 1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole

Cat. No.: B4840519
M. Wt: 378.21 g/mol
InChI Key: JHTJMCOHFFSCBQ-UHFFFAOYSA-N
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Description

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an iodo-substituted phenoxy group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This reaction is usually carried out using iodine and a suitable oxidizing agent.

    Etherification: The 2-iodo-4-methylphenol is then reacted with 2-chloroethylamine to form 2-(2-iodo-4-methylphenoxy)ethylamine.

    Cyclization: The final step involves the cyclization of 2-(2-iodo-4-methylphenoxy)ethylamine with o-phenylenediamine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features.

    1-[2-(2-Iodo-4-methylphenoxy)ethyl]piperazinediium: A related compound with a piperazine ring instead of a benzimidazole ring.

Uniqueness

1-[2-(2-Iodo-4-methylphenoxy)ethyl]benzimidazole is unique due to its specific substitution pattern and the presence of the benzimidazole ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(2-iodo-4-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O/c1-12-6-7-16(13(17)10-12)20-9-8-19-11-18-14-4-2-3-5-15(14)19/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJMCOHFFSCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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